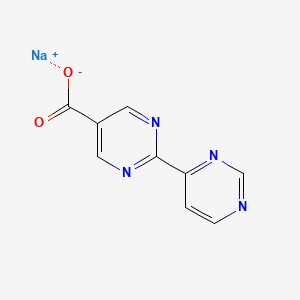

Sodium 2-(pyrimidin-4-yl)pyrimidine-5-carboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Sodium 2-(pyrimidin-4-yl)pyrimidine-5-carboxylate is a compound belonging to the pyrimidine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3 Pyrimidines are known for their wide range of biological activities and are found in many natural and synthetic compounds

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of sodium 2-(pyrimidin-4-yl)pyrimidine-5-carboxylate typically involves the condensation of pyrimidine derivatives under specific conditions. . The reaction conditions often require controlled temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or ethanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process typically includes the purification of the final product through crystallization or chromatography to achieve the desired purity levels .

化学反应分析

Types of Reactions

Sodium 2-(pyrimidin-4-yl)pyrimidine-5-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the pyrimidine ring can be modified by introducing different substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles such as amines, thiols, and halides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-4,5-dicarboxylic acid, while substitution reactions can produce a variety of substituted pyrimidine derivatives .

科学研究应用

Pharmacological Applications

Sodium 2-(pyrimidin-4-yl)pyrimidine-5-carboxylate is primarily recognized for its protein kinase inhibitory activity , which positions it as a candidate for cancer treatment and other diseases related to aberrant cell proliferation. The compound exhibits specific inhibitory effects on cyclin-dependent kinases (Cdks) and Cdc7, which are crucial for cell cycle regulation. This inhibition can lead to the suppression of tumor growth and the management of various proliferative disorders .

Cancer Treatment

Research indicates that compounds with similar structures have been effective against various cancers. For instance, studies on pyrimidine derivatives have demonstrated their potential in targeting cancer cell lines, showing significant cytotoxicity and selectivity towards malignant cells . The structure-activity relationship (SAR) studies suggest that modifications in the pyrimidine core can enhance potency, making this compound a promising candidate for further development .

Synthesis and Chemical Properties

The synthesis of this compound involves several steps that ensure high yield and purity of the final product. The general synthetic route includes:

- Coupling Reactions : Starting from pyrimidine derivatives, the compound is synthesized through coupling reactions with beta-ketoesters under acidic conditions.

- Acetylation : The resultant intermediate undergoes acetylation to enhance stability.

- Cyclization : Further reactions lead to cyclization, forming the desired pyrimidine structure.

- Hydrolysis : The final step involves hydrolyzing any ester groups to yield the carboxylic acid derivative, which is then converted to its sodium salt form .

Inhibitory Activity Against Protein Kinases

A notable study explored the inhibitory effects of this compound on various protein kinases involved in cancer progression. The findings indicated that this compound effectively inhibited Cdc7 kinase activity, leading to decreased proliferation of cancerous cells in vitro .

| Study | Compound Tested | Target | Result |

|---|---|---|---|

| This compound | Cdc7 Kinase | Significant inhibition observed | |

| Pyrimidine Derivatives | Various Kinases | Potent anticancer activity |

Structure–Activity Relationship Studies

SAR studies have played a crucial role in understanding how modifications to the pyrimidine structure can influence biological activity. For example, altering substituents on the pyrimidine ring has been shown to enhance binding affinity to target proteins, thereby increasing therapeutic effectiveness .

Conclusion and Future Directions

This compound represents a significant advancement in the field of medicinal chemistry, particularly concerning cancer therapeutics. Its ability to inhibit key protein kinases involved in cell cycle regulation opens avenues for developing targeted therapies with reduced side effects compared to traditional chemotherapeutics.

Future research should focus on:

- Expanding SAR studies to optimize potency and selectivity.

- Conducting clinical trials to assess efficacy and safety in humans.

- Exploring additional therapeutic applications beyond oncology.

By leveraging its unique chemical properties and biological activities, this compound has the potential to become a valuable tool in modern medicine.

作用机制

The mechanism of action of sodium 2-(pyrimidin-4-yl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. It acts as an inhibitor for cAMP-phosphodiesterase in platelets, supports adenosine inhibition of thrombocytopenia, strengthens PGI2 anti-aggregation activity, and decreases pulmonary hypertension . These actions are mediated through various biochemical pathways, making it a compound of interest for therapeutic applications.

相似化合物的比较

Similar Compounds

- Pyrimidine-4-carboxylic acid

- Pyrimidine-5-carboxylic acid

- 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide

Uniqueness

Sodium 2-(pyrimidin-4-yl)pyrimidine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other pyrimidine derivatives, it exhibits a broader range of biological activities and potential therapeutic applications .

生物活性

Sodium 2-(pyrimidin-4-yl)pyrimidine-5-carboxylate is a pyrimidine derivative that has garnered attention for its diverse biological activities. This article synthesizes recent research findings on its biological properties, including anti-inflammatory, antibacterial, and anticancer effects, as well as its potential mechanisms of action.

Chemical Structure and Synthesis

This compound is characterized by its pyrimidine core, which is known for conferring various pharmacological properties. The synthesis typically involves reactions between pyrimidine derivatives and carboxylic acids or their derivatives, often utilizing coupling agents to facilitate the formation of the desired compound .

1. Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it inhibits cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. For instance, a study reported an IC50 value of approximately 0.04 µmol for COX-2 inhibition, comparable to standard anti-inflammatory drugs like celecoxib .

Table 1: Inhibitory Activity Against COX Enzymes

2. Antimicrobial Activity

This compound has demonstrated notable antimicrobial activity against various pathogens. Studies have reported effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The presence of electron-withdrawing groups in its structure enhances its antibacterial efficacy .

Table 2: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 10 µg/mL | |

| Escherichia coli | 15 µg/mL |

3. Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro assays revealed that this compound induces apoptosis in cancer cell lines, potentially through the modulation of cell cycle regulators and apoptosis-related proteins .

Table 3: Anticancer Activity

| Cell Line | IC50 (µmol) | Mechanism | Reference |

|---|---|---|---|

| A549 (Lung cancer) | 29.77 | Induction of apoptosis | |

| Caco-2 (Colon cancer) | 40.54 | Cell cycle arrest |

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The compound's ability to inhibit COX enzymes contributes significantly to its anti-inflammatory properties.

- Antibacterial Action : Its structural features allow it to disrupt bacterial cell wall synthesis or function, leading to bactericidal effects.

- Apoptotic Induction in Cancer Cells : The compound modulates pathways involved in cell survival and death, enhancing apoptotic signals in cancerous cells.

Case Studies

Recent studies have illustrated the efficacy of this compound in preclinical models:

- Anti-inflammatory Study : In a carrageenan-induced paw edema model, administration of the compound resulted in significant reduction of inflammation compared to controls, indicating its potential as a therapeutic agent for inflammatory diseases .

- Antimicrobial Efficacy : In a study involving infected mice models, treatment with this compound led to a marked decrease in bacterial load, demonstrating its effectiveness as an antimicrobial agent .

属性

IUPAC Name |

sodium;2-pyrimidin-4-ylpyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N4O2.Na/c14-9(15)6-3-11-8(12-4-6)7-1-2-10-5-13-7;/h1-5H,(H,14,15);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXZJBSWPZVISIO-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CN=C1C2=NC=C(C=N2)C(=O)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N4NaO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。